molecular formula C7H14O B1313801 (3,3-Dimethylcyclobutyl)methanol CAS No. 75017-17-3

(3,3-Dimethylcyclobutyl)methanol

Cat. No.: B1313801
CAS No.: 75017-17-3
M. Wt: 114.19 g/mol
InChI Key: XEELTMBMTSMJSR-UHFFFAOYSA-N
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Description

(3,3-Dimethylcyclobutyl)methanol is an organic compound with the molecular formula C7H14O and a molecular weight of 114.19 g/mol It is characterized by a cyclobutane ring substituted with two methyl groups at the 3-position and a methanol group at the 1-position

Scientific Research Applications

(3,3-Dimethylcyclobutyl)methanol has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.

    Biology: The compound can be used as a probe to study biological processes involving alcohols and their derivatives.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Dimethylcyclobutyl)methanol typically involves the cyclization of appropriate precursors followed by functional group transformations. One common method involves the reaction of 3,3-dimethylcyclobutanone with a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired alcohol .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and scale-up techniques can be applied to produce this compound in larger quantities. This would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: (3,3-Dimethylcyclobutyl)methanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Hydrogen gas (H2) with a metal catalyst

    Substitution: Thionyl chloride (SOCl2)

Major Products:

    Oxidation: (3,3-Dimethylcyclobutyl)ketone

    Reduction: 3,3-Dimethylcyclobutane

    Substitution: (3,3-Dimethylcyclobutyl)chloride

Mechanism of Action

The mechanism of action of (3,3-Dimethylcyclobutyl)methanol depends on the specific context in which it is used. In general, the compound can interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can influence the activity of enzymes, receptors, and other proteins, leading to changes in biological pathways and processes.

Comparison with Similar Compounds

    Cyclobutanemethanol: Similar structure but lacks the methyl groups at the 3-position.

    Neopentyl alcohol: Contains a similar branched structure but with a different ring system.

    tert-Butyl alcohol: Another branched alcohol but with a different carbon skeleton.

Uniqueness: (3,3-Dimethylcyclobutyl)methanol is unique due to its cyclobutane ring with two methyl groups at the 3-position, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(3,3-dimethylcyclobutyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-7(2)3-6(4-7)5-8/h6,8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEELTMBMTSMJSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10505894
Record name (3,3-Dimethylcyclobutyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75017-17-3
Record name (3,3-Dimethylcyclobutyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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